4-amino-2-methylbenzohydrazide
Description
4-Amino-2-methylbenzohydrazide is a benzohydrazide derivative characterized by an amino group at the 4-position and a methyl group at the 2-position of the benzene ring. This compound serves as a precursor for synthesizing hydrazone derivatives, which are widely explored for their biological activities, including antibacterial and antimicrobial properties . The synthesis typically involves condensation reactions between hydrazides and aromatic aldehydes or ketones under reflux conditions in ethanol or methanol, often catalyzed by glacial acetic acid . Single-crystal X-ray diffraction studies reveal that its derivatives form stable crystal lattices via intermolecular hydrogen bonds and π-π stacking interactions, which influence their physicochemical stability and reactivity .
Properties
IUPAC Name |
4-amino-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIFTMMGNPIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most straightforward approach involves hydrazinolysis of methyl 4-amino-2-methylbenzoate. The ester reacts with hydrazine hydrate in a nucleophilic acyl substitution, displacing the methoxy group to form the hydrazide.
Procedure :
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Dissolve methyl 4-amino-2-methylbenzoate (1.0 eq) in anhydrous methanol (5–10 mL/g substrate).
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Add hydrazine hydrate (2.0–3.0 eq) dropwise under nitrogen.
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Cool, filter, and recrystallize from ethanol/water.
Optimization :
-
Solvent : Methanol outperforms ethanol due to better ester solubility.
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Temperature : Yields plateau above 70°C, but prolonged reflux (>10 hours) risks side reactions.
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Stoichiometry : Excess hydrazine (≥2.5 eq) ensures complete conversion.
Results :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 8–10 hours |
Acid Chloride Route
Chlorination and Hydrazine Coupling
This two-step method converts 4-amino-2-methylbenzoic acid to its acid chloride prior to hydrazide formation.
Procedure :
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Chlorination :
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Hydrazide Formation :
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Dissolve the acid chloride in dry THF (5 mL/g).
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Add hydrazine hydrate (1.2 eq) at 0°C.
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Stir at 25°C for 2 hours.
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Quench with ice water and extract with ethyl acetate.
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Optimization :
-
Temperature : Exothermic reactions require controlled addition at 0°C.
Results :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | 95–97% |
| Reaction Time | 5 hours total |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times by enhancing molecular agitation.
Procedure :
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Mix methyl 4-amino-2-methylbenzoate (1.0 eq) and hydrazine hydrate (2.5 eq) in ethanol.
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Irradiate at 100°C (150 W) for 20–30 minutes.
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Cool and filter the precipitate.
Optimization :
-
Power : Higher wattage (≥150 W) shortens time but risks decomposition.
Results :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | ≥99% |
| Reaction Time | 25 minutes |
Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
This method facilitates purification by anchoring intermediates to a solid support.
Procedure :
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Esterification :
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Load Wang resin with 4-amino-2-methylbenzoic acid using DIC/HOBt.
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Hydrazinolysis :
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Treat resin-bound ester with hydrazine hydrate in DMF (12 hours).
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Cleavage :
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Release product with TFA/water (95:5).
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Optimization :
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Resin Choice : Wang resin’s acid-labile linker enables mild cleavage.
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Coupling Reagents : DIC/HOBt minimizes racemization.
Results :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | ≥97% |
| Reaction Time | 15 hours total |
Catalytic Amination Approach
Transition Metal-Mediated Coupling
A less conventional method employs Cu(I) catalysts to couple methyl benzoate derivatives with hydrazine.
Procedure :
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Mix methyl 4-nitro-2-methylbenzoate (1.0 eq), hydrazine hydrate (3.0 eq), and CuBr (0.1 eq) in DMSO.
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Heat at 100°C for 6 hours.
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Reduce nitro to amine using H₂/Pd-C.
Optimization :
-
Solvent : DMSO’s high boiling point supports elevated temperatures.
Results :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (HPLC) | 90–92% |
| Reaction Time | 8 hours total |
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that derivatives of 4-amino-2-methylbenzohydrazide exhibit promising anticancer properties. For instance, compounds synthesized from this hydrazide have been evaluated for their efficacy against different cancer cell lines. A notable study demonstrated that certain derivatives displayed significant cytotoxic effects, indicating their potential as lead compounds for cancer therapy .
Table 1: Anticancer Activity of this compound Derivatives
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Various derivatives have shown effectiveness against a range of bacterial and fungal strains, making them candidates for new antimicrobial agents. In vitro studies indicated that some derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Table 2: Antimicrobial Activity of Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative D | E. coli | 12.5 | |
| Derivative E | S. aureus | 10.0 | |
| Derivative F | C. albicans | 15.0 |
Analytical Chemistry
This compound is utilized in analytical chemistry as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis.
Case Study: Detection of Heavy Metals
A study demonstrated the use of this compound in the spectrophotometric determination of heavy metals in environmental samples. The method showed high sensitivity and selectivity, allowing for the detection of trace amounts of metals such as lead and cadmium .
Material Science
The compound serves as a precursor in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Case Study: Polymer Composite Development
In a recent study, researchers synthesized a polymer composite using this compound as a crosslinking agent. The resulting material exhibited improved tensile strength and thermal resistance, indicating its potential for applications in protective coatings and structural materials .
Mechanism of Action
The mechanism of action of 4-amino-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Benzohydrazide derivatives differ primarily in the substituents on the benzene ring, which significantly affect their electronic properties, solubility, and biological activity. Key analogues include:
Physicochemical Properties
- Hydrogen Bonding: Amino and hydroxyl substituents enhance lattice energy (e.g., 4-amino derivatives form N–H···O bonds with bond lengths of 2.8–3.0 Å) .
- Thermal Stability : Halogenated derivatives (e.g., bromine-substituted) exhibit higher melting points (>250°C) compared to methoxy analogues (~180°C) .
Q & A
Basic: What are the standard synthetic routes for 4-amino-2-methylbenzohydrazide, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via condensation reactions. A common approach involves refluxing 2-methyl-4-aminobenzoic acid hydrazide with aldehydes in a 1:1 methanol/chloroform mixture with catalytic acetic acid for 5 hours, followed by recrystallization from methanol (yield ~91%) . Key factors affecting yield include:
- Solvent polarity : Methanol/chloroform mixtures balance solubility and reactivity.
- Temperature : Prolonged reflux improves imine bond formation.
- Catalyst : Acetic acid enhances protonation of the aldehyde carbonyl group.
For reproducibility, maintain stoichiometric ratios and monitor reaction progress via TLC (Rf ~0.28 in hexane:ethyl acetate = 3:2) .
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- FT-IR : Confirm hydrazide C=O stretch (1618–1630 cm⁻¹) and NH/NH₂ vibrations (3200–3320 cm⁻¹). Intramolecular hydrogen bonds (e.g., O–H⋯O) reduce NH stretching frequencies .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). Coupling patterns distinguish substituent positions.
- Melting Point : Used to assess purity (e.g., 138–140°C for analogous hydrazides) .
Advanced: How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SHELXL/SHELXS) is essential for resolving tautomerism and hydrogen-bonding networks. For example:
- Dihedral Angles : Aromatic rings in hydrazide derivatives often form dihedral angles of ~19°, influencing packing efficiency .
- Hydrogen Bonds : Intramolecular O–H⋯O and intermolecular N–H⋯O bonds stabilize crystal lattices, as seen in 2-hydroxy-3-methylbenzohydrazide derivatives .
- Twinned Data : High-resolution data (e.g., <1.0 Å) combined with SHELXPRO refine structures with disorder or pseudosymmetry .
Advanced: What computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like dopamine D2 or serotonin 5-HT3 receptors. Substituents at the benzylidene position modulate steric and electronic interactions .
- QSAR Models : Correlate Hammett constants (σ) of substituents (e.g., –Cl, –OCH₃) with IC₅₀ values to optimize pharmacophores .
- DFT Calculations : Predict reactivity via HOMO-LUMO gaps; electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .
Basic: How do substituents on the benzylidene moiety influence physicochemical properties?
Methodological Answer:
Advanced: How to address contradictions in pharmacological data for hydrazide derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variability) arise from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) alter protonation states of NH₂ groups .
- Cell Lines : Variability in membrane permeability (e.g., Caco-2 vs. HEK293) impacts efficacy .
- Control Experiments : Use reference standards like metoclopramide for serotonin receptor assays to normalize data .
Advanced: What strategies optimize crystallization of this compound for X-ray studies?
Methodological Answer:
- Solvent Choice : Methanol induces slow crystallization, favoring large, defect-free crystals.
- Temperature Gradients : Cooling from 50°C to RT reduces nucleation sites.
- Additives : Trace acetic acid (0.1%) promotes hydrogen-bonded networks .
For twinned crystals, use SHELXL’s TWIN/BASF commands to refine overlapping domains .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazide moiety.
- Humidity Control : Silica gel desiccants prevent hydrolysis of the imine bond.
- Purity Checks : Monitor via HPLC (C18 column, 70:30 acetonitrile/water) every 6 months .
Advanced: How does this compound interact with transition metals in catalytic applications?
Methodological Answer:
The hydrazide group acts as a tridentate ligand, coordinating via NH₂, C=O, and aromatic π-electrons. For example:
- Vanadium Complexes : [VO(OAc)₂(hydrazide)] shows redox activity in aerobic oxidations .
- Copper Complexes : Square-planar Cu(II) derivatives exhibit SOD-like activity (IC₅₀ ~2.5 µM) .
Characterize coordination modes via ESR (gǁ ~2.25, g⊥ ~2.05) and UV-Vis (d-d transitions at 600–700 nm) .
Advanced: What role does this compound play in materials science?
Methodological Answer:
- Polymer Additives : Hydrazide-hydrazone tautomerism enables dynamic covalent bonding in self-healing polymers .
- MOFs : Coordinate with Zn(II) or Cu(II) to form porous frameworks (BET surface area ~500 m²/g) for gas storage .
- Luminescent Materials : Eu(III) complexes show red emission (λem ~615 nm) via antenna effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
